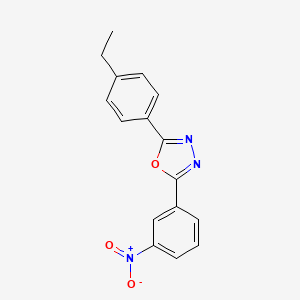
N-(1-propyl-4-piperidinyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propyl-4-piperidinyl)-2-naphthamide, also known as NPPN, is a chemical compound that has been widely studied for its potential use in scientific research. NPPN is a member of the naphthylpiperazine family of compounds, which have been shown to have a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(1-propyl-4-piperidinyl)-2-naphthamide is not yet fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to interact with several types of ion channels, including voltage-gated sodium channels and calcium channels. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to modulate the activity of several types of neurotransmitter receptors, including GABA-A receptors and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-propyl-4-piperidinyl)-2-naphthamide are complex and varied. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to have effects on the nervous system, including the modulation of ion channels and neurotransmitter receptors. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to have effects on other systems in the body, including the cardiovascular system and the immune system. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to have potential therapeutic applications for the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-propyl-4-piperidinyl)-2-naphthamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to have a range of biological activities, making it a useful tool for studying the nervous system and other systems in the body. However, there are also limitations to the use of N-(1-propyl-4-piperidinyl)-2-naphthamide in lab experiments. N-(1-propyl-4-piperidinyl)-2-naphthamide can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the effects of N-(1-propyl-4-piperidinyl)-2-naphthamide on the nervous system can be complex and difficult to interpret, making it challenging to draw clear conclusions from experiments.
Orientations Futures
There are several future directions for research on N-(1-propyl-4-piperidinyl)-2-naphthamide. One area of interest is the development of new synthetic methods for N-(1-propyl-4-piperidinyl)-2-naphthamide that improve the yield and purity of the final product. Another area of interest is the exploration of the potential therapeutic applications of N-(1-propyl-4-piperidinyl)-2-naphthamide for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, there is interest in further exploring the mechanism of action of N-(1-propyl-4-piperidinyl)-2-naphthamide and its effects on the nervous system and other systems in the body.
Méthodes De Synthèse
The synthesis of N-(1-propyl-4-piperidinyl)-2-naphthamide involves several steps, including the reaction of 1-bromo-naphthalene with piperidine, followed by the reaction of the resulting compound with propylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of N-(1-propyl-4-piperidinyl)-2-naphthamide has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(1-propyl-4-piperidinyl)-2-naphthamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to have a range of effects on the nervous system, including the modulation of ion channels and neurotransmitter receptors. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to have potential therapeutic applications for the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-11-21-12-9-18(10-13-21)20-19(22)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14,18H,2,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCKKLWVFQTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)
![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)

![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)